反式-2'-甲基螺(1-氮杂双环(2.2.2)辛烷-3,5'-(1,3)氧硫杂环)盐酸盐

描述

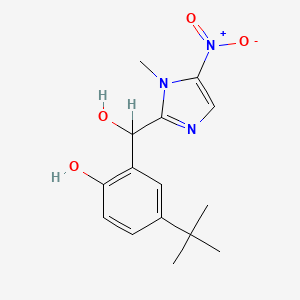

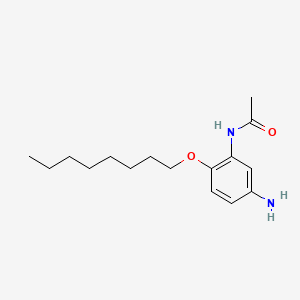

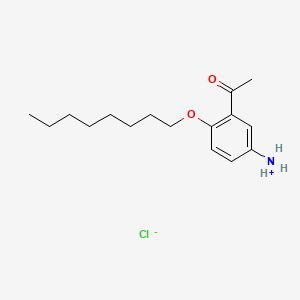

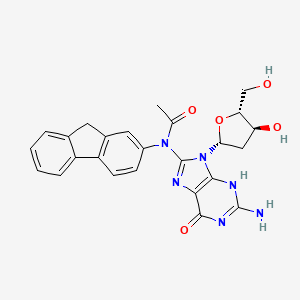

This compound, also known as cevimeline, is a cholinergic agonist . It is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .

Synthesis Analysis

The synthesis of cevimeline involves isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . Approximately 8% of the trans-sulfoxide metabolite is then converted into the corresponding glucuronic acid conjugate and eliminated .Molecular Structure Analysis

The molecular formula of cevimeline is C10H17NOS.HCl.1/2 H2O . It has a molecular weight of 244.79 .Chemical Reactions Analysis

Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 .Physical And Chemical Properties Analysis

Cevimeline is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .科学研究应用

Drug Discovery and Pharmaceutical Applications

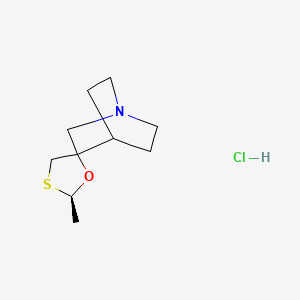

The unique structure of the 2-azabicyclo[3.2.1]octane system, which is a part of the compound , has shown significant potential in the field of drug discovery . This bicyclic architecture is often utilized as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its presence in several target molecules, especially those derived from natural products, highlights its importance in medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent in a multitude of natural and synthetic products with known bioactive properties . The compound’s scaffold can be used to synthesize these heterocycles, which are crucial in the development of new pharmaceuticals.

Biomass Valorization

Research indicates that the compound’s scaffold can be involved in the valorization of biomass-derived compounds through photochemical transformations . This application is essential for creating value-added products from biomass, contributing to sustainable chemical processes.

Catalysis

The compound has been used in catalytic asymmetric reactions, such as the Rautenstrauch reaction, to provide intermediates with good enantiocontrol . This is particularly important in the synthesis of chiral molecules, which are vital in the production of enantiomerically pure pharmaceuticals.

Total Synthesis of Alkaloids

The compound’s core structure is instrumental in the total synthesis of structurally related cytisine-like alkaloids, which have been isolated from traditional Chinese herbal medicine . These alkaloids have various pharmacological effects, making the compound’s scaffold valuable in this context.

Development of Synthetic Methodologies

Researchers are utilizing the compound’s core structure to develop new synthetic methodologies . This includes the creation of novel reactions and processes that can enhance the efficiency and selectivity of chemical synthesis.

作用机制

Target of Action

The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.

Pharmacokinetics

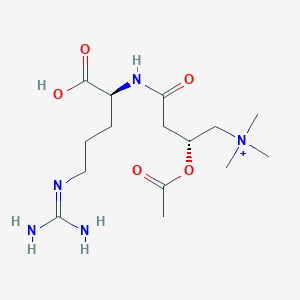

The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .

Result of Action

The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWTGAXEIEOGY-GLXCQHJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride | |

CAS RN |

107220-29-1 | |

| Record name | AF 102A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107220291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。